molecular formula C9H9F2N B15246210 2,2-Difluoro-1-phenylcyclopropan-1-amine

2,2-Difluoro-1-phenylcyclopropan-1-amine

Cat. No.: B15246210
M. Wt: 169.17 g/mol
InChI Key: SYPCEZRLDFBAIM-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-phenylcyclopropan-1-amine is a chemical compound with the molecular formula C9H10F2N It is characterized by a cyclopropane ring substituted with two fluorine atoms and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-phenylcyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a phenyl-substituted alkene with a difluorocarbene source under controlled conditions. The reaction conditions often include the use of a strong base and a solvent such as dichloromethane to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-phenylcyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the cyclopropane ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

2,2-Difluoro-1-phenylcyclopropan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-phenylcyclopropan-1-amine exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylcyclopropan-1-amine: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    2,2-Difluorocyclopropan-1-amine: Similar structure but without the phenyl group, leading to different reactivity and applications.

Uniqueness

2,2-Difluoro-1-phenylcyclopropan-1-amine is unique due to the presence of both fluorine atoms and a phenyl group on the cyclopropane ring. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

2,2-difluoro-1-phenylcyclopropan-1-amine

InChI

InChI=1S/C9H9F2N/c10-9(11)6-8(9,12)7-4-2-1-3-5-7/h1-5H,6,12H2

InChI Key

SYPCEZRLDFBAIM-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)(C2=CC=CC=C2)N

Origin of Product

United States

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